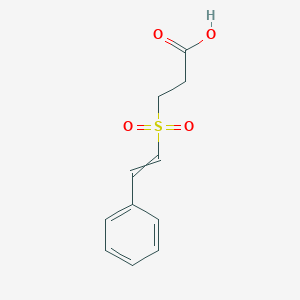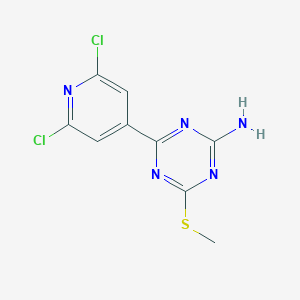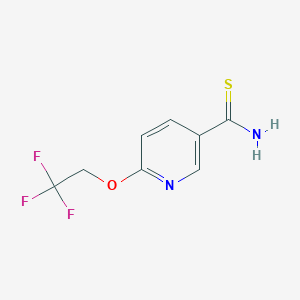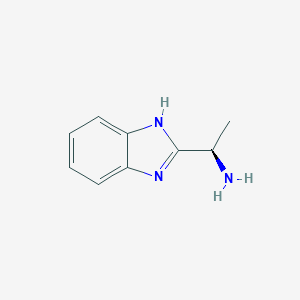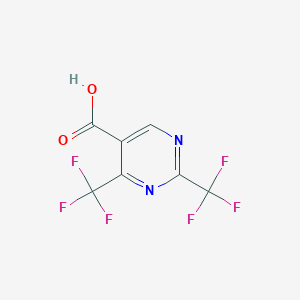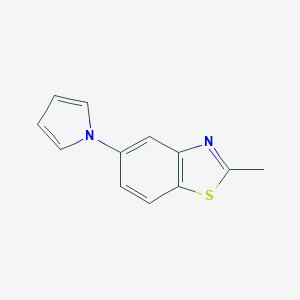
5-(Pyrrol-1-yl)-2-methylbenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrol-1-yl)-2-methylbenzothiazole, also known as PBTZ169, is a potent antimycobacterial agent. It has been extensively studied for its potential use in treating tuberculosis. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for the development of new tuberculosis drugs.
Mécanisme D'action
The exact mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of mycobacterial cell wall components. It also disrupts the proton motive force, which is essential for the survival of the bacteria.
Biochemical and Physiological Effects:
5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have a low toxicity profile in both in vitro and in vivo studies. It does not appear to have any significant effects on normal human cells. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is its potent antimycobacterial activity. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, which is a major advantage in the development of new tuberculosis drugs. However, the synthesis of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratories.
Orientations Futures
There are several potential future directions for the study of 5-(Pyrrol-1-yl)-2-methylbenzothiazole. One area of research is the development of new tuberculosis drugs that incorporate 5-(Pyrrol-1-yl)-2-methylbenzothiazole as a key component. Another area of research is the study of the mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may lead to the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may have implications for its use in the treatment of other diseases.
Applications De Recherche Scientifique
5-(Pyrrol-1-yl)-2-methylbenzothiazole has been extensively studied for its potential use in treating tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have synergistic effects when used in combination with other tuberculosis drugs.
Propriétés
Numéro CAS |
174079-72-2 |
|---|---|
Nom du produit |
5-(Pyrrol-1-yl)-2-methylbenzothiazole |
Formule moléculaire |
C12H10N2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
2-methyl-5-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3 |
Clé InChI |
FBMZDTXZLFXEBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
SMILES canonique |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
Synonymes |
Benzothiazole, 2-methyl-5-(1H-pyrrol-1-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

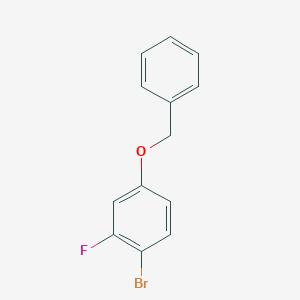
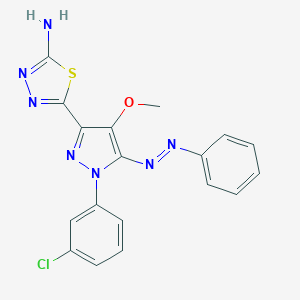

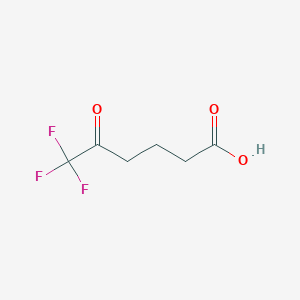
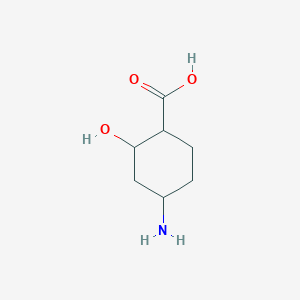
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)

![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
